molecular formula C10H13NO2 B13121873 2-(2-Aminopropan-2-yl)benzoic acid

2-(2-Aminopropan-2-yl)benzoic acid

Katalognummer: B13121873
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: WFERMTRLYGODQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Aminopropan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with an amino group and a propan-2-yl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the base-promoted aerobic cascade reaction. This method is advantageous due to its regiospecificity and atom-economical nature, allowing for the formation of multiple bonds in a single pot .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow principles of green chemistry to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Aminopropan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to convert the compound into different derivatives.

    Substitution: Common in organic synthesis, substitution reactions can replace the amino or carboxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(2-Aminopropan-2-yl)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Aminopropan-2-yl)benzoic acid involves its interaction with various molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino benzoic acid: Shares the benzoic acid core but lacks the propan-2-yl substituent.

    Para-aminobenzoic acid (PABA): Similar structure but with the amino group in the para position.

Uniqueness

2-(2-Aminopropan-2-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for developing new materials and studying biological processes .

Eigenschaften

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

2-(2-aminopropan-2-yl)benzoic acid

InChI

InChI=1S/C10H13NO2/c1-10(2,11)8-6-4-3-5-7(8)9(12)13/h3-6H,11H2,1-2H3,(H,12,13)

InChI-Schlüssel

WFERMTRLYGODQL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=CC=C1C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.